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Compound of Interest

Compound Name:
1-[(Benzyloxy)carbonyl]-3-

piperidinecarboxylic acid

Cat. No.: B1267543 Get Quote

An In-depth Technical Guide to 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of 1-[(Benzyloxy)carbonyl]-3-
piperidinecarboxylic acid, a key building block in modern organic synthesis and

pharmaceutical development. This document details its chemical properties, spectroscopic

data, synthesis protocols, and applications, with a focus on its role in the creation of novel

therapeutic agents.

Chemical Identity and Properties
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid, also known by its IUPAC name 1-

(phenylmethoxycarbonyl)piperidine-3-carboxylic acid, is a derivative of piperidine, a common

scaffold in medicinal chemistry.[1][2] The presence of a benzyloxycarbonyl (Cbz or Z)

protecting group on the piperidine nitrogen and a carboxylic acid at the 3-position makes it a

versatile intermediate for complex molecular synthesis.[2]

Table 1: Chemical and Physical Properties
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Property Value Reference

IUPAC Name

1-

(phenylmethoxycarbonyl)piperi

dine-3-carboxylic acid

[1]

Synonyms

N-Cbz-nipecotic acid, 1-

Carbobenzoxy-3-

piperidinecarboxylic Acid, 1-Z-

Piperidine-3-carboxylic acid

[1][2]

CAS Number 78190-11-1 [1][2][3]

Molecular Formula C₁₄H₁₇NO₄ [1][2][3]

Molecular Weight 263.29 g/mol [1][2][3]

Appearance
White to off-white crystalline

powder
[2]

Melting Point
110-113 °C (for the (R)-

enantiomer)
[4]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
4 [1]

XLogP3-AA 1.6 [1]

Spectroscopic Analysis
The structural features of 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid give rise to a

characteristic spectroscopic profile.

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by several key absorptions. A

very broad band is expected between 2500-3300 cm⁻¹ due to the O-H stretching of the

carboxylic acid, which is often superimposed on the C-H stretching bands.[5] The carbonyl

(C=O) stretching of the carboxylic acid typically appears as a strong band in the 1690-1760

cm⁻¹ region.[5] An additional strong C=O stretching absorption from the benzyloxycarbonyl
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(carbamate) group is also expected around 1680-1700 cm⁻¹. The C-O stretching of the

carboxylic acid will show a band between 1210-1320 cm⁻¹.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the protons on the carbon

adjacent to the carbonyl group typically resonate around 2 δ.[7][8] The ¹³C NMR spectrum

will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the 160-180

δ range.[7]

Role in Synthetic Chemistry
This compound is a valuable intermediate in organic synthesis, primarily due to the orthogonal

nature of its functional groups. The benzyloxycarbonyl (Cbz) group serves as a robust

protecting group for the secondary amine of the piperidine ring. This allows for selective

chemical transformations to be performed on the carboxylic acid moiety without interference

from the nitrogen atom. Subsequently, the Cbz group can be readily removed under mild

hydrogenolysis conditions to liberate the free amine for further functionalization. This strategic

protection and deprotection sequence is fundamental in the multi-step synthesis of complex

drug candidates.
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General Synthetic Utility Workflow

Selective Reaction at Carboxylic Acid
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1-[(Benzyloxy)carbonyl]-3-
piperidinecarboxylic acid

Esterification / Amide Coupling
(e.g., with R-OH or R-NH2)

Reagents

Cbz-Protected Piperidine
Derivative

Cbz-Protected Piperidine
Derivative

Hydrogenolysis
(e.g., H2, Pd/C)
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Caption: Synthetic workflow using the target molecule.
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Experimental Protocols
The synthesis of enantiomerically pure forms of this compound is crucial for drug development.

A common method involves the chiral resolution of the racemic mixture.

Protocol: Chiral Resolution of (±)-N-Cbz-3-piperidinecarboxylic acid[9]

Salt Formation: Dissolve racemic N-Cbz-3-piperidinecarboxylic acid in a suitable organic

solvent (e.g., ethanol). Heat the solution with stirring to 40-50 °C.

Resolving Agent Addition: Slowly add a solution of an enantiomerically pure resolving agent,

such as (R)-phenylethylamine, in the same organic solvent to the heated mixture.

Diastereomeric Salt Crystallization: After the addition is complete, maintain the temperature

and stir for 20-30 minutes. Slowly cool the mixture to 10-15 °C to induce crystallization of the

less soluble diastereomeric salt.

Isolation: Collect the precipitated salt by suction filtration and dry.

Purification: To enhance the enantiomeric excess (ee), recrystallize the diastereomeric salt

from a hot solvent like ethanol. Repeat this process until the desired ee (e.g., >99%) is

achieved.

Liberation of the Free Acid: Dissolve the purified diastereomeric salt in a biphasic system

(e.g., water and ethyl acetate). Acidify the aqueous layer with a strong acid, such as

concentrated hydrochloric acid, to a pH of 1-2.

Extraction: Extract the liberated enantiomerically pure N-Cbz-3-piperidinecarboxylic acid into

the organic layer (ethyl acetate).

Final Product: Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and

concentrate under reduced pressure to yield the final product.

Applications in Drug Development and Research
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid is a crucial building block in the

synthesis of a wide range of biologically active molecules.[2]
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Pharmaceuticals: It is extensively used as a key intermediate in the development of novel

therapeutics, particularly in the fields of analgesics and anti-inflammatory agents.[2] The

piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs.

Agrochemicals: The compound also finds application in the synthesis of modern

agrochemicals, including potential herbicides and pesticides, contributing to crop protection.

[2]

Organic Synthesis: Its well-defined structure and predictable reactivity make it an ideal

starting material for creating complex molecules and exploring new chemical pathways.[2]

Applications in Synthesis

Pharmaceutical Development Agrochemicals
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Caption: Key application areas for the title compound.

Safety and Handling
According to GHS classifications, this compound is known to cause skin and serious eye

irritation.[1] Standard laboratory safety protocols should be followed, including the use of

personal protective equipment such as gloves and safety glasses.[4] The compound should be

stored in a cool, dry, and well-ventilated area, away from oxidizing agents.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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